An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate (CAS 13148-05-5)
An In-depth Technical Guide to Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate (CAS 13148-05-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, with CAS number 13148-05-5, is a stabilized Wittig reagent crucial in organic synthesis. Its unique structure, incorporating both a keto-ester functionality and a phosphorane ylide, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and, notably, its applications in the synthesis of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
| Property | Value | Reference(s) |
| CAS Number | 13148-05-5 | [2][3][4] |
| Molecular Formula | C₂₄H₂₃O₃P | [3][4] |
| Molecular Weight | 390.41 g/mol | [2][3] |
| Appearance | White powder | [1] |
| Linear Formula | (C₆H₅)₃P=CHCOCH₂CO₂C₂H₅ | [2] |
| Synonyms | 3-Oxo-4-(triphenylphosphoranylidene)butanoic acid ethyl ester, 4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester, [3-(Ethoxycarbonyl)-2-oxopropylidene]triphenylphosphorane | [2] |
| InChI Key | QYXSFVCJCUXGJH-UHFFFAOYSA-N | [2][4] |
| SMILES String | CCOC(=O)CC(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3 | [2][4] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR absorption frequencies are not consistently reported in publicly available literature. Researchers should refer to commercial supplier documentation or perform their own analyses for definitive data.
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is not explicitly detailed in the surveyed literature. However, the general synthesis of stabilized phosphorus ylides involves the reaction of a phosphine, typically triphenylphosphine, with an appropriate alkyl halide to form a phosphonium salt. This salt is then treated with a base to deprotonate the carbon adjacent to the phosphorus atom, yielding the ylide.
Based on this general principle, a plausible synthetic route for the title compound is proposed below.
Caption: Proposed synthesis of the target ylide.
Reactivity and the Wittig Reaction
The core reactivity of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate lies in its role as a nucleophile in the Wittig reaction. This reaction is a cornerstone of organic chemistry for the synthesis of alkenes from carbonyl compounds. The presence of the ester and ketone groups in the title compound makes it a "stabilized" ylide, which influences the stereoselectivity of the Wittig reaction, generally favoring the formation of (E)-alkenes.
The general mechanism of the Wittig reaction is depicted below.
Caption: General mechanism of the Wittig reaction.
Applications in Synthesis
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a valuable reagent for the synthesis of a variety of cyclic and heterocyclic compounds.[2]
Table 2: Synthetic Applications of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
| Product Class | Reactant(s) | Application/Significance | Reference(s) |
| 4-Hydroxycyclopentanones | Glyoxals | One-step synthesis of functionalized five-membered rings. | [2] |
| Polysubstituted cyclopentanones | - | Stereoselective synthesis via double Michael addition reactions. | |
| Hydroindanes | - | Asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization. | |
| 2H-pyran-2-ones | Oxazolones | Synthesis of six-membered oxygen-containing heterocycles. | [2] |
| 2-Substituted pyridoacridines | - | Preparation of compounds with potential antitumor activity.[2] | [2] |
Experimental Protocol: Synthesis of 4-Hydroxycyclopentanones (General Procedure)
While a specific, detailed protocol for the use of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate in the synthesis of 4-hydroxycyclopentanones is not available in the searched literature, a general procedure for such a reaction would likely involve the following steps. This is a representative workflow and would require optimization for specific substrates.
Caption: A generalized experimental workflow.
Relevance in Drug Development: Targeting the EGFR Signaling Pathway
Derivatives synthesized from Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, such as pyridoacridines, have shown promise as antitumor agents.[2] Many marine-derived pyridoacridine alkaloids and their synthetic analogues exhibit significant in vitro antitumor activities against a range of human cancer cell lines, including those of the breast, colon, lung, and prostate.[5][6] The mechanism of action for some of these classes of compounds has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7][8]
The EGFR pathway is a critical regulator of cell growth, and its dysregulation is a hallmark of many cancers.[9][10][11] Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain are an important class of anticancer drugs.[7][8]
The diagram below illustrates the EGFR signaling cascade and the point of intervention for small molecule inhibitors.
Caption: EGFR signaling pathway and inhibition.
Conclusion
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a powerful and versatile reagent in organic synthesis with significant applications in the construction of complex molecules, including those with promising biological activities. Its utility in the synthesis of heterocyclic scaffolds that can serve as cores for novel therapeutics, particularly in the area of oncology, underscores its importance to the drug development community. Further research into the specific mechanisms of action of compounds derived from this reagent will undoubtedly pave the way for the development of new and more effective targeted therapies.
References
- 1. Synthesis and antitumor activity of indolylpyrimidines: marine natural product meridianin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate 97 13148-05-5 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. ETHYL 3-OXO-4-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BUTANOATE | CAS 13148-05-5 [matrix-fine-chemicals.com]
- 5. Synthesis and characterization of the antitumor activities of analogues of meridine, a marine pyridoacridine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
